molecular formula C13H7F2N B578225 2-Fluoro-4-(3-fluorophenyl)benzonitrile CAS No. 1214356-07-6

2-Fluoro-4-(3-fluorophenyl)benzonitrile

Cat. No.: B578225
CAS No.: 1214356-07-6
M. Wt: 215.203
InChI Key: KYACUYUBQSBPPB-UHFFFAOYSA-N
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Description

2-Fluoro-4-(3-fluorophenyl)benzonitrile (CAS 1214356-07-6) is a fluorinated aromatic compound featuring a benzonitrile core substituted with fluorine at the 2-position and a 3-fluorophenyl group at the 4-position. Its molecular formula is C₁₃H₇F₂N, with a molecular weight of 215.20 g/mol. This compound is primarily utilized as a pharmaceutical intermediate and in materials science due to its electron-deficient aromatic system, which enhances reactivity in cross-coupling reactions and modulates electronic properties in functional materials .

Properties

IUPAC Name

2-fluoro-4-(3-fluorophenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F2N/c14-12-3-1-2-9(6-12)10-4-5-11(8-16)13(15)7-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYACUYUBQSBPPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90673368
Record name 3,3'-Difluoro[1,1'-biphenyl]-4-carbonitrile
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URL https://comptox.epa.gov/dashboard/DTXSID90673368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214356-07-6
Record name 3,3′-Difluoro[1,1′-biphenyl]-4-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1214356-07-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3'-Difluoro[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(3-fluorophenyl)benzonitrile typically involves the fluorination of a suitable precursor. One common method is the reaction of 2-fluorobenzonitrile with a fluorinating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete fluorination .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification through distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(3-fluorophenyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include lithium N,N-dialkylaminoborohydride for reduction reactions and metal catalysts for coupling reactions. The reactions are typically carried out under inert atmosphere and at controlled temperatures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield complex aromatic compounds, while substitution reactions can produce various substituted benzonitriles .

Scientific Research Applications

2-Fluoro-4-(3-fluorophenyl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(3-fluorophenyl)benzonitrile involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds with target molecules, influencing their activity and stability. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Positional Isomer: 2-Fluoro-4-(4-fluorophenyl)benzonitrile

The positional isomer 2-fluoro-4-(4-fluorophenyl)benzonitrile (CAS 1214332-40-7) differs only in the fluorine substitution on the phenyl ring (para vs. meta). Key distinctions include:

  • Electronic Effects : The para-fluorine on the phenyl group creates a stronger electron-withdrawing effect compared to the meta-substitution, altering dipole moments and reactivity in electrophilic substitutions .
  • Applications : Both isomers serve as intermediates in drug synthesis, but the para-isomer is more frequently used in liquid crystal displays (LCDs) due to its linear molecular geometry, which enhances alignment in mesophases .
Property 2-Fluoro-4-(3-fluorophenyl)benzonitrile 2-Fluoro-4-(4-fluorophenyl)benzonitrile
CAS Number 1214356-07-6 1214332-40-7
Molecular Formula C₁₃H₇F₂N C₁₃H₇F₂N
Purity (Typical) 95% 95%
Key Application Pharmaceutical intermediate LCD materials, drug synthesis

Thiophene-Based Analogues: MOT and DMAT

The compounds 2-fluoro-4-(5-(4-methoxyphenyl)thiophen-2-yl)benzonitrile (MOT) and 4-(5-(4-(dimethylamino)phenyl)thiophen-2-yl)-2-fluorobenzonitrile (DMAT) demonstrate how substituents influence photophysical properties:

  • Quantum Yields: MOT exhibits a quantum yield of 0.45 in non-polar solvents, while DMAT shows higher yields (0.62) due to the dimethylamino group’s electron-donating effect, which stabilizes excited states .
  • Solvent Sensitivity: DMAT’s emission is quenched in polar solvents, whereas MOT maintains stability, highlighting the role of donor groups in polarity-dependent applications .
DGAT2-iJ (3-bromo-4-[2-fluoro-4-(substituted)phenoxy]benzonitrile)

This compound, a diacylglycerol acyltransferase 2 (DGAT2) inhibitor, incorporates bromine and a phenoxy group. Key differences:

  • Bioactivity: The bromine atom enhances binding affinity to DGAT2, while the benzonitrile core improves metabolic stability compared to non-fluorinated analogues .
  • Selectivity : DGAT2-iJ shows 100-fold selectivity for DGAT2 over DGAT1, critical for targeting lipid metabolism disorders .
ABM-2 (Imidazolidinone Derivative)

ABM-2, a derivative of 2-fluoro-4-substituted benzonitrile, is designed for androgen receptor degradation. The imidazolidinone moiety enables proteolysis-targeting chimera (PROTAC) activity, demonstrating how functionalization expands therapeutic utility .

Boronic Ester Derivative: 2-Fluoro-4-(pinacolboronyl)benzonitrile

This derivative (CAS 870238-67-8) is used in Suzuki-Miyaura cross-coupling reactions. Key contrasts:

  • Reactivity : The boronic ester group enables C–C bond formation, unlike the parent compound, making it valuable in synthesizing biaryl structures for drug discovery .
  • Stability : The pinacol ester protects the boronic acid, enhancing shelf-life and handling compared to unprotected analogues .

Trifluoromethyl-Substituted Analogues

2-Fluoro-4-(trifluoromethyl)benzonitrile (CAS 194853-86-6) features a trifluoromethyl group instead of a fluorophenyl substituent:

  • Electronic Effects : The -CF₃ group is a stronger electron-withdrawing group, lowering the LUMO energy and increasing reactivity in nucleophilic aromatic substitutions .
  • Applications : Used in agrochemicals and dyes, where enhanced electrophilicity is critical .

Biological Activity

2-Fluoro-4-(3-fluorophenyl)benzonitrile is an organic compound with the molecular formula C13H7F2N, recognized for its potential biological activities and applications in medicinal chemistry. This compound features two fluorine substituents on the benzene ring, which significantly influence its chemical properties and biological interactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.

The structural characteristics of this compound allow it to engage in various chemical reactions, including nucleophilic substitutions and coupling reactions. The presence of fluorine atoms enhances its ability to form hydrogen bonds with target biomolecules, which can modulate the activity of enzymes and receptors involved in various biological processes .

The mechanism by which this compound exerts its biological effects is primarily through:

  • Hydrogen Bonding : The fluorine atoms can participate in strong hydrogen bonding with molecular targets, influencing their stability and activity.
  • Enzyme Modulation : The compound may interact with specific enzymes or receptors, altering their function and leading to therapeutic effects .

Biological Activities

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Studies have shown that compounds similar to this compound can inhibit cancer cell proliferation. For instance, compounds containing fluorinated benzonitrile derivatives have demonstrated significant inhibitory effects on various cancer cell lines, suggesting potential as anticancer agents .

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases like Alzheimer's disease. It has been associated with the inhibition of amyloid-beta peptide production, which is crucial for preventing amyloid plaque formation in the brain .

Case Studies

Several studies have highlighted the biological activity of this compound:

  • In vitro Studies : In a study assessing the cytotoxicity of fluorinated compounds, this compound was tested against various cancer cell lines. Results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as an anticancer agent .
  • Neurodegenerative Disease Models : Research involving animal models for Alzheimer's disease demonstrated that treatment with related benzonitrile derivatives resulted in reduced amyloid plaque accumulation and improved cognitive function .

Data Table: Biological Activities of this compound

Activity TypeAssessed ModelObserved EffectReference
AnticancerVarious cancer cell linesSignificant reduction in cell viability
NeuroprotectiveAlzheimer's disease modelsReduced amyloid plaque accumulation
Enzyme inhibitionEnzymatic assaysModulation of enzyme activity

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